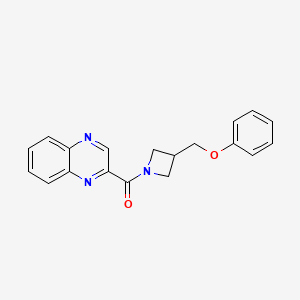
(3-(フェノキシメチル)アゼチジン-1-イル)(キノキサリン-2-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(phenoxymethyl)azetidine-1-carbonyl]quinoxaline is a complex organic compound that features both azetidine and quinoxaline moieties. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain and unique reactivity . Quinoxalines are bicyclic aromatic compounds with nitrogen atoms at positions 1 and 4, often used in medicinal chemistry due to their biological activity .
科学的研究の応用
2-[3-(phenoxymethyl)azetidine-1-carbonyl]quinoxaline has several applications in scientific research:
作用機序
Mode of Action
Quinoxaline derivatives have been reported to undergo direct c3-functionalization via c–h bond activation .
Biochemical Pathways
Quinoxaline derivatives have been associated with diverse biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Quinoxaline derivatives have been associated with diverse biological activities, suggesting they may have multiple effects at the molecular and cellular levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(phenoxymethyl)azetidine-1-carbonyl]quinoxaline typically involves multiple steps, starting with the preparation of the azetidine ring. . This reaction is efficient for synthesizing functionalized azetidines. The phenoxymethyl group can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of azetidines often involves the use of ring-opening polymerization techniques, which can be controlled to produce polymers with specific properties . The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, followed by further functionalization to introduce the azetidine ring .
化学反応の分析
Types of Reactions
2-[3-(phenoxymethyl)azetidine-1-carbonyl]quinoxaline undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form N-oxides.
Reduction: The quinoxaline ring can be reduced to dihydroquinoxaline derivatives.
Substitution: The phenoxymethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of azetidine.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted azetidine derivatives.
類似化合物との比較
Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative with biological activity.
Quinoxaline-2,3-dione: A quinoxaline derivative known for its neuroprotective properties.
Uniqueness
2-[3-(phenoxymethyl)azetidine-1-carbonyl]quinoxaline is unique due to its combination of azetidine and quinoxaline moieties, which confer both high reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
[3-(phenoxymethyl)azetidin-1-yl]-quinoxalin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-19(18-10-20-16-8-4-5-9-17(16)21-18)22-11-14(12-22)13-24-15-6-2-1-3-7-15/h1-10,14H,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOYIGMJCXUTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














